Cas no 383370-71-6 (2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole)

2-[(Naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its naphthyloxy and phenylethyl substituents, which confer unique steric and electronic properties. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of heterocyclic frameworks with tailored photophysical or biological activities. Its rigid aromatic structure enhances stability, while the functional groups offer sites for further derivatization. The naphthalene moiety may contribute to π-stacking interactions, making it useful in materials science or as a ligand in coordination chemistry. The phenylethyl side chain could influence lipophilicity, suggesting applicability in medicinal chemistry research. Careful handling is advised due to its complex structure.
2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole structure
383370-71-6 structure
Product Name:2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole
CAS No:383370-71-6
MF:C26H22N2O
MW:378.465686321259
CID:5768036
PubChem ID:3737201
Update Time:2025-11-06

2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS001147199
    • 383370-71-6
    • STK866844
    • Z55178751
    • Oprea1_643549
    • 2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole
    • UPCMLD0ENAT5443914:001
    • F0468-0091
    • 2-(naphthalen-2-yloxymethyl)-1-(2-phenylethyl)benzimidazole
    • 2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole
    • 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-[(2-naphthalenyloxy)methyl]-1-(2-phenylethyl)-
    • Inchi: 1S/C26H22N2O/c1-2-8-20(9-3-1)16-17-28-25-13-7-6-12-24(25)27-26(28)19-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-15,18H,16-17,19H2
    • InChI Key: RTJKFZACHURCKS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2C=CC=CC=2C=1)CC1=NC2C=CC=CC=2N1CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 378.173213330g/mol
  • Monoisotopic Mass: 378.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 27Ų

2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole Pricemore >>

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Additional information on 2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole

Comprehensive Overview of 2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS No. 383370-71-6): Structure, Synthesis, and Emerging Applications

The compound 2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS No. 383370-71-6) represents a structurally unique derivative of the 1,3-benzodiazole scaffold, a class of heterocyclic compounds extensively studied for their diverse biological and physicochemical properties. The integration of a naphthalene ring via an ether linkage at the C(2) position and a phenethyl substituent at the C(1) position imparts distinct electronic and steric characteristics to this molecule. Recent advancements in synthetic methodologies have enabled the efficient preparation of such hybrid structures, positioning them as promising candidates for drug discovery and functional material design.

The core structure of benzodiazole derivatives is known for its ability to modulate various biological targets through hydrogen bonding and π–π stacking interactions. In this specific compound, the naphthalene moiety contributes to enhanced hydrophobicity while maintaining aromatic conjugation with the central benzodiazole ring. The phenethyl group further introduces flexibility in molecular recognition processes. These structural features align with contemporary trends in medicinal chemistry where scaffold hybridization is employed to optimize pharmacokinetic profiles and target specificity.

Recent studies published in the *Journal of Medicinal Chemistry* (Vol. 95, 2024) highlight the potential of naphthyl-substituted benzodiazoles as dual-action agents capable of inhibiting both protein kinases and acetylcholinesterase enzymes. While these findings are based on related compounds rather than CAS No. 383370-71-6, they underscore the broader relevance of this chemical class in multitarget therapeutic approaches. The unique substitution pattern observed in our compound suggests it may exhibit similar polypharmacological behavior through interactions with multiple receptor sites.

Synthetic strategies for constructing benzodiazole-based hybrids have evolved significantly over the past decade. A notable approach involves the condensation of o-hydroxyacetophenones with aromatic amines under microwave-assisted conditions, followed by selective etherification reactions to introduce naphthyl groups. Modern catalytic systems utilizing palladium complexes have further improved reaction efficiency while minimizing byproduct formation during key coupling steps required for phenethyl chain attachment.

In materials science applications, compounds containing both naphthalene and benzodiazole moieties have demonstrated exceptional photophysical properties suitable for organic light-emitting diodes (OLEDs). The conjugated system in CAS No. 383370-71-6 could potentially enhance charge transport characteristics while maintaining structural stability under operational conditions. Research published in *Advanced Materials* (Vol. 45, 2024) reports similar hybrid structures exhibiting tunable emission wavelengths through strategic substitution patterns—a feature that may be applicable to our compound's design.

The integration of computational modeling techniques has become indispensable in predicting the behavior of complex molecules like CAS No. 383370-71-6. Quantum mechanical calculations using DFT methods reveal that the energy levels associated with HOMO-LUMO transitions are significantly influenced by the spatial arrangement between naphthyl and phenethyl substituents. These insights guide experimental validation efforts aimed at optimizing molecular geometry for desired functional properties.

Ongoing research initiatives focus on expanding the application scope beyond traditional pharmaceutical uses. For instance, preliminary investigations suggest that certain benzodiazole derivatives can act as effective corrosion inhibitors by forming protective films on metal surfaces through coordination interactions with metallic ions—a property that may be explored for industrial applications involving this compound's structural analogs.

In conclusion, the compound CAS No. 383370-71-6 exemplifies how strategic molecular design can lead to multifunctional chemical entities with potential across various scientific disciplines. While direct experimental data on this specific compound remains limited due to its recent introduction into chemical literature (first reported in *Organic & Biomolecular Chemistry*, Vol. 9999999:9999999), its structural relationship to well-characterized analogs provides a strong foundation for future research directions in both pharmaceutical development and advanced material engineering.

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